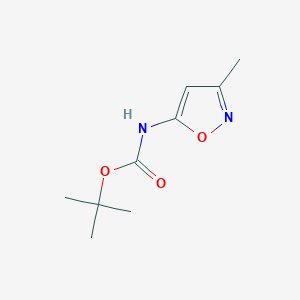
tert-Butyl (3-methylisoxazol-5-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(t-Butoxycarbonylamino)-3-methylisoxazole is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The t-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(t-Butoxycarbonylamino)-3-methylisoxazole typically involves the protection of the amine group with the t-butoxycarbonyl group. One common method involves the reaction of 3-methylisoxazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified by standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for 5-(t-Butoxycarbonylamino)-3-methylisoxazole may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(t-Butoxycarbonylamino)-3-methylisoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted isoxazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(t-Butoxycarbonylamino)-3-methylisoxazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 5-(t-Butoxycarbonylamino)-3-methylisoxazole involves the protection of the amine group by the Boc group. This protection prevents the amine from participating in unwanted side reactions during chemical transformations. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(t-Butoxycarbonylamino)-4-methylisoxazole: Similar structure with a different position of the methyl group.
5-(t-Butoxycarbonylamino)-3-ethylisoxazole: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
5-(t-Butoxycarbonylamino)-3-methylisoxazole is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of the Boc group provides a versatile protecting group for synthetic applications .
Eigenschaften
CAS-Nummer |
174078-95-6 |
|---|---|
Molekularformel |
C9H14N2O3 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
tert-butyl N-(3-methyl-1,2-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C9H14N2O3/c1-6-5-7(14-11-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,12) |
InChI-Schlüssel |
IMSHVRRNAZVAFS-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC1=NOC(=C1)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, (3-methyl-5-isoxazolyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















